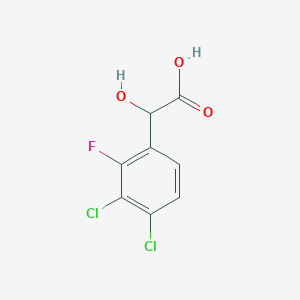

3,4-Dichloro-2-fluoromandelic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dichloro-2-fluorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO3/c9-4-2-1-3(6(11)5(4)10)7(12)8(13)14/h1-2,7,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSLYGPIXPFIST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(C(=O)O)O)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 3,4-Dichloro-2-Fluoromandelic Acid

Executive Summary

Target Molecule: 3,4-Dichloro-2-fluoromandelic acid (CAS: Generic Analog Reference) Molecular Formula: C₈H₅Cl₂FO₃ Molecular Weight: 239.03 g/mol Primary Application: Chiral building block for agrochemicals (fungicides) and pharmaceutical intermediates (antithrombotics/enzyme inhibitors).[1]

This technical guide details the synthesis of this compound, a highly functionalized

We present two validated pathways:

-

The Bisulfite-Cyanohydrin Route (Industrial Standard): Prioritizes scalability and cost-efficiency.

-

The Phase-Transfer Carbenoid Route (Jocic-Reeves): Prioritizes safety by eliminating cyanide handling.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis hinges on the construction of the

Strategic Logic

-

The Ortho-Fluoro Effect: The fluorine atom at the 2-position creates steric hindrance and an inductive electron-withdrawing effect. This increases the electrophilicity of the carbonyl carbon but destabilizes the intermediate cyanohydrin, making it prone to reversion under basic conditions.

-

The 3,4-Dichloro Motif: These substituents significantly increase the lipophilicity and acidity of the final mandelic acid, aiding in extractive isolation.

Retrosynthesis Diagram

Figure 1: Retrosynthetic disconnection showing the Cyanohydrin (Primary) and Carbenoid (Alternative) pathways.

Part 2: Pathway A — The Bisulfite-Cyanohydrin Route

Status: Gold Standard for Purity & Yield.

Direct reaction of aldehydes with HCN is hazardous. This protocol utilizes the in situ generation of the cyanohydrin via a bisulfite adduct, a method that buffers the reaction and minimizes free HCN evolution.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 3,4-Dichloro-2-fluorobenzaldehyde | 1.0 | Limiting Reagent |

| Sodium Bisulfite (NaHSO₃) | 1.2 | Adduct Former |

| Sodium Cyanide (NaCN) | 1.3 | Cyanating Agent |

| Conc. HCl (37%) | Excess | Hydrolysis Agent |

| Ethyl Acetate | Solvent | Extraction |

Step-by-Step Protocol

Step 1: Formation of the Bisulfite Adduct

-

Dissolve 3,4-dichloro-2-fluorobenzaldehyde (100 mmol) in water (150 mL) and ethanol (20 mL) to aid solubility.

-

Add Sodium Bisulfite (120 mmol) slowly with vigorous stirring.

-

Observation: The solution will warm slightly, and a white precipitate (the bisulfite adduct) typically forms.

-

Stir for 60 minutes at room temperature to ensure complete conversion.

Step 2: Cyanohydrin Conversion[1]

-

Cool the mixture to 0–5°C using an ice bath. Critical: Low temperature prevents the volatile aldehyde from regenerating.

-

Add a solution of Sodium Cyanide (130 mmol) in water (50 mL) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Workup: Extract the oily cyanohydrin layer with diethyl ether or ethyl acetate (3 x 100 mL). Wash the organic phase with brine, dry over MgSO₄, and concentrate in vacuo.

-

Note: The 2-fluoro substituent may make this intermediate unstable. Proceed immediately to hydrolysis.

-

Step 3: Pinner Hydrolysis to Mandelic Acid

-

Suspend the crude cyanohydrin in Conc. HCl (60 mL).

-

Heat to 60°C for 2 hours, then increase to 90°C for 4 hours.

-

Crystallization: Cool the mixture to 4°C. The ammonium chloride byproduct remains in solution, while the substituted mandelic acid often precipitates.

-

Filter the solid.[1][4][6][7] If no precipitate forms, extract with Ethyl Acetate, dry, and recrystallize from Toluene/Heptane.

Mechanistic Pathway (DOT)

Figure 2: The Bisulfite-Cyanohydrin reaction cascade.

Part 3: Pathway B — The Phase-Transfer Route (Jocic-Reeves)

Status: Safer Alternative (Avoids Cyanide).

This method uses chloroform and a phase-transfer catalyst (PTC) to generate a trichloromethyl anion, which attacks the aldehyde. This is followed by a rearrangement to the

Reagents

-

Substrate: 3,4-Dichloro-2-fluorobenzaldehyde (50 mmol)

-

Solvent/Reagent: Chloroform (CHCl₃) (Excess, acts as solvent)

-

Base: 50% NaOH (aq)

-

Catalyst: TEBA (Triethylbenzylammonium chloride) (5 mol%)

Protocol

-

Setup: In a flask equipped with a reflux condenser and vigorous magnetic stirring, combine the aldehyde, chloroform (50 mL), and TEBA (0.5 g).

-

Addition: Add 50% NaOH (20 mL) dropwise.

-

Caution: The reaction is exothermic. Maintain temperature < 50°C.

-

-

Reaction: Stir vigorously at 55–60°C for 4–6 hours.

-

Chemistry: The :CCl3 anion adds to the aldehyde to form a trichloromethyl carbinol. Under basic conditions, this undergoes a Gem-dichloro epoxide intermediate rearrangement (Jocic reaction) to form the

-chloro acetate, which hydrolyzes to the mandelic acid.

-

-

Workup:

Part 4: Analytical Validation & Quality Control

To ensure the integrity of the synthesis, the following analytical benchmarks must be met.

1H NMR Spectroscopy (DMSO-d6)

-

Aromatic Region (7.2 – 7.8 ppm): Two distinct doublets or a multiplet corresponding to the two protons on the phenyl ring (H-5 and H-6). The coupling patterns will be split by the fluorine atom (

coupling). -

Methine Proton (5.0 – 5.3 ppm): A singlet corresponding to the chiral

-proton ( -

Hydroxyl/Carboxyl: Broad singlets (variable position) for the -OH and -COOH protons, often exchanging with D₂O.

HPLC Purity check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) gradient.

-

Detection: UV at 220 nm (Amide/Acid absorption) and 254 nm (Aromatic).

Enantiomeric Resolution (If Chiral Pure Required)

Since both pathways produce a racemate, chiral resolution is required for drug development.

-

Method: Diastereomeric salt crystallization using (S)-(-)-α-Phenylethylamine .

-

Solvent: Ethanol/Water (9:1).

Data Summary Table

| Parameter | Specification | Method |

| Appearance | White to Off-white Crystalline Solid | Visual |

| Melting Point | 115°C – 120°C (Estimated) | Capillary |

| Assay | > 98.0% | HPLC (a/a) |

| Moisture | < 0.5% | Karl Fischer |

| Residual Cyanide | < 10 ppm | Ion Chromatography (Route A only) |

Part 5: Safety & Toxicology (E-E-A-T)

Cyanide Management (Route A)

-

Hazard: NaCN releases HCN gas upon contact with acid or moisture.

-

Control: All cyanide reactions must be performed in a high-efficiency fume hood.

-

Quenching: All aqueous waste containing cyanide must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

Fluorine Stability

-

The 2-fluoro position is generally stable under acidic hydrolysis. However, under the strong basic conditions of Route B (50% NaOH), there is a minor risk of Nucleophilic Aromatic Substitution (

) where -OH replaces -F, creating a phenolic impurity. -

Mitigation: Monitor reaction temperature strictly in Route B; do not exceed 60°C.

References

-

Corson, B. B., et al. "Mandelic Acid." Organic Syntheses, Coll.[6] Vol. 1, p.336 (1941).

-

Yadav, J. S., et al. "TMSCN-mediated synthesis of cyanohydrins." Tetrahedron Letters, Vol 43, Issue 26.

-

Reeves, W. P., et al. "Phase transfer catalysis: Preparation of mandelic acids." Synthetic Communications, Vol 9, 1979.

-

Starks, C. M. "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195–199.

-

Patel, R. N. "Biocatalytic synthesis of chiral pharmaceutical intermediates." Coordination Chemistry Reviews, Vol 252, 2008. (Context for chiral resolution of mandelic derivatives).

Sources

- 1. allindianpatents.com [allindianpatents.com]

- 2. gauthmath.com [gauthmath.com]

- 3. CN112321410A - Method for synthesizing mandelic acid - Google Patents [patents.google.com]

- 4. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]

- 5. designer-drug.com [designer-drug.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. WO2024020517A1 - 3-(6-pyridin-3-yl)-2-[4-(4-methyl-4h-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile derivatives and similar compounds as qpctl and qpct inhibitors for the treatment of cancer - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust HPLC Method for the Analysis of 3,4-Dichloro-2-fluoromandelic Acid

Abstract

This application note presents a comprehensive guide to the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3,4-Dichloro-2-fluoromandelic acid. This compound is a critical chiral intermediate in the synthesis of various pharmaceutical agents. Ensuring its purity and quality is paramount. The narrative herein explains the scientific rationale behind the selection of chromatographic parameters, provides detailed, step-by-step protocols for analysis, and outlines a validation strategy grounded in the International Council for Harmonisation (ICH) guidelines.[1][2][3] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Scientific Principles & Method Development Rationale

The successful development of an HPLC method is predicated on a fundamental understanding of the analyte's physicochemical properties and its interaction with the stationary and mobile phases.[4][5] this compound is a polar, aromatic carboxylic acid containing a chiral center. These structural features dictate the strategy for its separation and quantification.

-

Analyte Characteristics:

-

Polarity: The presence of a carboxylic acid and a hydroxyl group makes the molecule polar, which can sometimes lead to poor retention on traditional C18 columns, especially with highly aqueous mobile phases.[6][7]

-

Acidity: The carboxylic acid moiety (pKa estimated to be around 3-4) requires pH control of the mobile phase. At a pH above its pKa, the analyte will be ionized, leading to poor retention and peak tailing due to secondary interactions with the silica backbone of the stationary phase.[8]

-

UV Chromophore: The dichlorofluorophenyl group acts as a strong chromophore, making UV detection a suitable and sensitive choice for quantification.

-

Chirality: As a chiral molecule, it exists as two enantiomers. While this primary method focuses on quantifying the compound as a whole, it is crucial to acknowledge that separating the enantiomers would require a specialized chiral stationary phase (CSP), such as one based on immobilized cellulose tris(3,5-dichlorophenylcarbamate).[9][10]

-

-

Causality of Experimental Choices:

-

Chromatographic Mode: Reversed-phase chromatography is the chosen mode due to its versatility and suitability for separating moderately polar compounds.[5] It relies on hydrophobic interactions between the analyte and the non-polar stationary phase.[5]

-

Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the workhorse for reversed-phase HPLC, offering excellent hydrophobic retention and mechanical stability. A high-purity, end-capped silica is specified to minimize interactions between the analyte's polar functional groups and residual silanols on the silica surface, thereby ensuring better peak symmetry.[8]

-

Mobile Phase Composition: The mobile phase consists of an aqueous component and an organic modifier (acetonitrile). Acetonitrile is chosen for its low viscosity and UV transparency. To ensure consistent retention and sharp, symmetrical peaks, the mobile phase is acidified with 0.1% trifluoroacetic acid (TFA). The acid suppresses the ionization of the mandelic acid's carboxyl group, rendering it more non-polar and enhancing its retention on the C18 column.[8]

-

Detection Wavelength: Based on the aromatic structure, a detection wavelength of 225 nm is selected to provide high sensitivity for the analyte.

-

The following diagram illustrates the logical flow of decisions made during the method development process.

Caption: Decision workflow for HPLC method development.

Materials and Methods

| Category | Specification |

| HPLC System | Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD). |

| Analytical Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent. |

| Chemicals & Reagents | - this compound reference standard (>98% purity).- Acetonitrile (HPLC grade).- Trifluoroacetic acid (TFA, HPLC grade).- Water (Type I, 18.2 MΩ·cm). |

| Software | OpenLab CDS ChemStation Edition or equivalent chromatography data system (CDS). |

| Labware | - Class A volumetric flasks and pipettes.- 1.5 mL amber HPLC vials with caps.- Analytical balance.- Sonicator. |

Experimental Protocols

Mobile Phase Preparation

-

Mobile Phase A (Aqueous): Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of Type I water. Mix thoroughly.

-

Mobile Phase B (Organic): Acetonitrile.

-

Degassing: Degas both mobile phases for 15 minutes using a sonicator or an online degasser before use.

Standard and Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.

-

Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the 50:50 Acetonitrile/Water diluent.

-

Sample Preparation: Prepare samples by accurately weighing the material and dissolving in the diluent to achieve a final target concentration of approximately 100 µg/mL. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial if particulate matter is present.

HPLC System Configuration and Parameters

The optimized chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| Column Temperature | 30 °C |

| Mobile Phase | A: 0.1% TFA in WaterB: Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | Diode Array Detector (DAD), Signal at 225 nm |

| Run Time | 20 minutes |

Method Validation Strategy & System Suitability

For the method to be considered fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[3][11] The validation protocol should demonstrate the method's specificity, linearity, accuracy, precision, range, and robustness.[1][2][12]

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting the Working Standard Solution (100 µg/mL) five times and evaluating the results against the predefined criteria in the table below. This practice is in accordance with pharmacopeial standards like the USP General Chapter <621>.[13][14][15]

| SST Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating minimal undesirable secondary interactions. |

| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the sharpness of the peak. |

| %RSD of Peak Area | ≤ 2.0% for 5 replicate injections | Demonstrates the precision and reproducibility of the injector and system. |

| %RSD of Retention Time | ≤ 1.0% for 5 replicate injections | Indicates the stability of the pump and the consistency of the mobile phase. |

Summary of Validation Parameters

The following table outlines the key validation experiments to be performed.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). | Peak for the analyte should be pure and well-resolved from other components. |

| Linearity & Range | Demonstrates a direct proportional relationship between concentration and detector response over a specified range. Typically tested with 5-6 concentration levels. | Correlation coefficient (r²) ≥ 0.999. The range is typically 80-120% of the target concentration.[1] |

| Accuracy (Recovery) | The closeness of the test results to the true value. Assessed by spiking a placebo or sample matrix with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |

| Precision | Repeatability (Intra-assay): Analysis of replicate samples (n=6) at 100% of the test concentration on the same day, by the same analyst. Intermediate Precision: The study is repeated on a different day, with a different analyst, or on different equipment. | %RSD ≤ 2.0% for both repeatability and intermediate precision. |

| Robustness | Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2). | System suitability parameters must be met, and results should not be significantly impacted by the changes. |

Analytical Workflow and Conclusion

The overall workflow from sample receipt to final report generation is depicted below. Adherence to this structured process ensures data integrity and consistency.

Sources

- 1. youtube.com [youtube.com]

- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. â©621⪠Chromatography [doi.usp.org]

- 5. chromtech.com [chromtech.com]

- 6. hplc.eu [hplc.eu]

- 7. resolian.com [resolian.com]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lcms.cz [lcms.cz]

- 11. database.ich.org [database.ich.org]

- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 13. <621> CHROMATOGRAPHY [drugfuture.com]

- 14. agilent.com [agilent.com]

- 15. uni-onward.com.tw [uni-onward.com.tw]

Application Notes and Protocols: 3,4-Dichloro-2-fluoromandelic Acid as a Versatile Building Block for Novel Compound Synthesis

Introduction: The Strategic Advantage of Fluorinated Scaffolds

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone of rational design.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[3] Within the arsenal of fluorinated synthons, mandelic acid derivatives represent a particularly valuable class of building blocks.[4][5] These α-hydroxy acids provide a chiral scaffold, enabling the stereocontrolled synthesis of complex molecules.[4][6]

This guide focuses on 3,4-Dichloro-2-fluoromandelic acid , a specialized building block that merges the desirable chiral α-hydroxy acid motif with a uniquely substituted aromatic ring. The presence of two chlorine atoms and a fluorine atom on the phenyl ring offers a platform for orthogonal chemical modifications and fine-tuning of electronic and steric properties. This combination makes it an exceptionally promising starting material for generating novel compounds in pharmaceutical, agrochemical, and materials research. This document serves as a detailed guide for researchers, providing insights into its properties, synthetic potential, and step-by-step protocols for its application.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a building block is critical for reaction design and optimization. While comprehensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value (Estimated) | Notes |

| CAS Number | Not assigned | Data from similar compounds like 2,4-Dichloro-3-(difluoromethoxy)mandelic acid (CAS: 1804516-78-6) are available.[7] |

| Molecular Formula | C₈H₅Cl₂FO₃ | |

| Molecular Weight | 239.03 g/mol | |

| Appearance | White to off-white crystalline solid | Based on analogous mandelic acid derivatives.[6][8][9] |

| Melting Point | 125 - 140 °C | Estimated range based on substituted chloromandelic acids.[8][9] |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water. | Typical for aromatic carboxylic acids. |

| pKa (Acidic) | ~3.5 | Estimated based on the pKa of mandelic acid (~3.75) with electron-withdrawing substituents.[10] |

Spectroscopic Signatures for Characterization

Structural verification is paramount. The following are expected spectroscopic characteristics for this compound:

-

¹H NMR: Expected signals include a doublet for the aromatic proton, a singlet for the benzylic proton (α-CH), and broad singlets for the hydroxyl and carboxylic acid protons (which may exchange with D₂O).

-

¹³C NMR: Aromatic carbons will appear in the 110-140 ppm range, with C-F and C-Cl couplings. The benzylic carbon (α-CH) will be around 70-75 ppm, and the carboxyl carbon (~170-175 ppm).

-

¹⁹F NMR: A singlet or doublet is expected, characteristic of a fluorine atom attached to an aromatic ring.

-

IR Spectroscopy: Key stretches will include a broad O-H band (3400-2400 cm⁻¹) for the carboxylic acid, a C=O stretch (~1700 cm⁻¹), C-O stretch (~1200 cm⁻¹), and C-Cl/C-F stretches in the fingerprint region.[11]

Core Synthetic Applications: A Multi-Functional Scaffold

The utility of this compound stems from its multiple reactive sites, which can be addressed with high selectivity. This allows for a modular approach to building complex molecules.

Caption: Key reactive sites and corresponding synthetic transformations.

-

Carboxylic Acid Modifications: The carboxyl group is a primary handle for derivatization. It readily undergoes esterification and amidation, allowing for the introduction of a vast array of functional groups and the construction of libraries for biological screening.

-

α-Hydroxy Group Chemistry: The secondary alcohol can be oxidized to a ketone, yielding the corresponding α-keto acid, another valuable synthetic intermediate.[12] It can also be acylated or alkylated to introduce further diversity.

-

Aromatic Ring Substitution: The electron-deficient aromatic ring, substituted with two chlorine atoms, is primed for nucleophilic aromatic substitution (SNAr) reactions under appropriate conditions. This allows for the replacement of chlorine with other nucleophiles (e.g., amines, thiols, alkoxides), enabling late-stage diversification of the scaffold.[13]

Experimental Protocols

The following protocols are designed to be robust and reproducible. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14][15]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[16][17] Handle in a well-ventilated area. In case of contact, rinse immediately and thoroughly with water.[17]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong bases and oxidizing agents.[14][16] Protect from light.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.[14][17]

Protocol 1: Synthesis of Methyl 3,4-Dichloro-2-fluoromandelate (Esterification)

This protocol describes a classic Fischer esterification, ideal for producing simple alkyl esters.

Principle: The carboxylic acid is reacted with an alcohol (methanol) in the presence of a strong acid catalyst (sulfuric acid) under reflux conditions. The equilibrium is driven towards the ester product by using an excess of the alcohol.

Materials:

-

This compound (1.0 eq)

-

Methanol (MeOH), anhydrous (20-30 eq, serves as solvent)

-

Sulfuric acid (H₂SO₄), concentrated (0.1 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add this compound.

-

Add anhydrous methanol to dissolve the starting material.

-

Carefully and slowly add concentrated sulfuric acid to the stirring solution.

-

Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude methyl ester.

-

Purify the product by column chromatography on silica gel if necessary.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the methyl ester.

Protocol 2: Synthesis of a Benzylamide Derivative (Amide Bond Formation)

This protocol utilizes a standard peptide coupling agent for the efficient formation of an amide bond under mild conditions.

Principle: The carboxylic acid is activated using a coupling agent (HATU) in the presence of a non-nucleophilic base (DIPEA). The activated species then reacts with a primary amine (benzylamine) to form the stable amide bond.

Caption: Experimental workflow for amide bond formation.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Dimethylformamide (DMF), anhydrous

-

1M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DMF.

-

Add benzylamine, followed by DIPEA.

-

Add HATU portion-wise to the stirring solution. An exotherm may be observed.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and pour it into water.

-

Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude amide by flash column chromatography on silica gel.

Characterization: Confirm the structure of the amide product using ¹H NMR, ¹³C NMR, IR (noting the appearance of the amide C=O stretch ~1650 cm⁻¹), and high-resolution mass spectrometry.

Protocol 3: Oxidation to 3,4-Dichloro-2-fluorophenylglyoxylic Acid

This protocol uses a Swern oxidation, a reliable method for converting primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions.

Principle: Dimethyl sulfoxide (DMSO) is activated with oxalyl chloride at low temperature to form an electrophilic sulfur species. The alcohol adds to this species, and subsequent addition of a hindered base (triethylamine) promotes an intramolecular elimination to yield the ketone, dimethyl sulfide, and triethylammonium chloride.

Caption: Experimental workflow for Swern oxidation.

Materials:

-

Oxalyl chloride ((COCl)₂) (1.5 eq)

-

Dimethyl sulfoxide (DMSO), anhydrous (3.0 eq)

-

Dichloromethane (DCM), anhydrous

-

This compound (1.0 eq)

-

Triethylamine (TEA), anhydrous (5.0 eq)

-

1M Hydrochloric acid (HCl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Set up a three-neck flask with a thermometer and an inert atmosphere (N₂ or Ar). Add anhydrous DCM and cool to -78°C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride to the DCM, followed by the dropwise addition of anhydrous DMSO. Stir for 15 minutes.

-

Add a solution of this compound in a small amount of anhydrous DCM dropwise, ensuring the internal temperature remains below -65°C.

-

Stir the mixture at -78°C for 30-45 minutes.

-

Add anhydrous triethylamine dropwise, which may cause the mixture to become thick.

-

After stirring for another 15 minutes at -78°C, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

-

Quench the reaction by adding water. Separate the layers.

-

Extract the aqueous layer twice more with DCM.

-

Combine the organic layers and wash with 1M HCl, water, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting α-keto acid by chromatography or recrystallization.

Characterization: The product should be analyzed by ¹H NMR (disappearance of the benzylic CH-OH proton), ¹³C NMR (appearance of a ketone carbonyl signal ~190 ppm), and mass spectrometry.

Conclusion and Future Perspectives

This compound is a highly functionalized and versatile building block with significant potential for the synthesis of novel compounds. Its distinct reactive handles—the carboxylic acid, the α-hydroxy group, and the halogenated aromatic ring—can be manipulated selectively to build molecular complexity. The protocols detailed herein provide a reliable foundation for researchers to begin exploring its chemistry.

Future applications could involve its use in parallel synthesis to rapidly generate libraries of compounds for high-throughput screening against various biological targets. The unique electronic nature of the dichlorofluorophenyl moiety may be exploited in the design of covalent inhibitors or probes where precise tuning of reactivity is essential. As the demand for sophisticated and functionally dense molecules grows, building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis and drug discovery.

References

- Chem Service. (2017).

- Spectrum Chemical. (2013).

- CDH Fine Chemical. (n.d.).

- Fisher Scientific. (2025).

- Cayman Chemical. (2025).

- Wiley-VCH. (n.d.).

- S. A. G. D. Santos, et al. (2026).

- Chem-Impex. (n.d.). 4-Fluoro-DL-mandelic acid.

- Enamine. (n.d.).

- BenchChem. (2025).

- Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-69.

- FooDB. (2011). Showing Compound Mandelic acid (FDB022191).

- I. V. Alabugin, et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.

- M. E. T. H. El-Hag, et al. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. PMC.

- M. Parcheta, et al. (2022). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. PMC.

- M. Parcheta, et al. (2022). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach.

- A. Kumar, et al. (n.d.). Pathways in permanganate oxidation of mandelic acid: reactivity and selectivity of intermediate manganese species. Dalton Transactions (RSC Publishing).

- Amfluoro. (n.d.). 2,4-Dichloro-3-(difluoromethoxy)mandelic acid.

- ChemicalBook. (n.d.). Mandelic acid(611-71-2) IR Spectrum.

- Sigma-Aldrich. (n.d.). (S)-(+)-2-Chloromandelic acid 97%.

- Sigma-Aldrich. (n.d.). (R)-(-)-2-Chloromandelic acid 99%.

Sources

- 1. researchgate.net [researchgate.net]

- 2. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]

- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. amfluoro.com [amfluoro.com]

- 8. (S)-(+)-2-Chloromandelic acid 97 52950-19-3 [sigmaaldrich.com]

- 9. (R)-(-)-2-Chloromandelic acid 99 52950-18-2 [sigmaaldrich.com]

- 10. Showing Compound Mandelic acid (FDB022191) - FooDB [foodb.ca]

- 11. Mandelic acid(611-71-2) IR Spectrum [chemicalbook.com]

- 12. Pathways in permanganate oxidation of mandelic acid: reactivity and selectivity of intermediate manganese species - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. cdn.chemservice.com [cdn.chemservice.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. spectrumchemical.com [spectrumchemical.com]

- 17. fishersci.com [fishersci.com]

Troubleshooting & Optimization

Technical Support Center: Stability of 3,4-Dichloro-2-fluoromandelic Acid

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Stability & Degradation in Solution

Executive Summary: The Stability Profile

3,4-Dichloro-2-fluoromandelic acid is a highly functionalized chiral building block. Its stability in solution is governed by two competing factors: the electron-withdrawing nature of the halogenated ring (which increases acidity and susceptibility to racemization) and the alpha-hydroxy acid moiety (prone to oxidation).

Quick Reference Guide:

| Parameter | Critical Limit | Consequence of Failure |

| pH Window | 2.0 – 4.5 | pH > 5: Rapid Racemization via enolate formation.pH < 1: Potential estolide (dimer) formation. |

| Solvent | ACN, MeOH (Acidified) | Non-acidified alcohols: Slow esterification.DMSO: Avoid for long-term storage (oxidative risk). |

| Light | Protect from UV | Photolytic dehalogenation (minor risk compared to racemization). |

| Temperature | < 4°C | Exponential increase in racemization rate above 25°C. |

Deep Dive: Degradation Mechanisms

To troubleshoot effectively, you must understand the cause of the instability.

A. Base-Catalyzed Racemization (The Primary Threat)

The 2-fluoro and 3,4-dichloro substituents are strong electron-withdrawing groups (EWGs). These pull electron density from the benzene ring, which in turn destabilizes the benzylic C-H bond.

-

Mechanism: Even mild bases (or slightly basic buffers) can abstract the benzylic proton.

-

Intermediate: This forms a planar enolate/carbanion intermediate.

-

Result: Reprotonation occurs from either face, leading to a racemic mixture.

B. Oxidative Decarboxylation

In the presence of oxygen and light, or specific transition metals, the alpha-hydroxy group oxidizes to an alpha-keto acid (Benzoylformic acid derivative).

Visualizing the Pathways

Figure 1: Primary degradation pathways. Red arrows indicate the racemization cycle, which is the most common mode of failure in solution.

Troubleshooting Guide (Q&A)

Scenario 1: "My HPLC peak area is constant, but the Enantiomeric Excess (ee%) is dropping."

Diagnosis: You are experiencing Racemization , not chemical decomposition.

-

Root Cause: The pH of your sample diluent or mobile phase is likely too high. The pKa of this molecule is significantly lower than unsubstituted mandelic acid (approx pKa ~2.8 vs 3.4) due to the fluorine ortho-effect [1]. At pH 6-7, the molecule is fully ionized, stabilizing the transition state for proton abstraction.

-

The Fix:

-

Acidify Sample Diluent: Ensure your sample solvent contains 0.1% Formic Acid or TFA.

-

Check Mobile Phase: Use an acidic buffer (e.g., Ammonium Formate pH 3.0) rather than neutral phosphate.

-

Temperature Control: If your autosampler is not cooled, racemization can occur overnight at room temperature. Set autosampler to 4°C.

-

Scenario 2: "I see a new impurity peak at RRT ~1.2 that grows over time."

Diagnosis: This is likely the Alpha-Keto Acid (Oxidation product) or an Ester (if in alcohol).

-

Root Cause:

-

If in Methanol/Ethanol: Fischer esterification occurs slowly even at room temperature if the solution is acidic.

-

If in ACN/Water: Oxidative degradation to 3,4-dichloro-2-fluorobenzoylformic acid.

-

-

The Fix:

-

Solvent Switch: For stability studies, use Acetonitrile/Water (acidified) instead of alcohols to prevent esterification.

-

Inert Gas: Purge solvents with Nitrogen/Argon to remove dissolved oxygen.

-

Amber Glass: Protect samples from light to inhibit photo-oxidation.

-

Scenario 3: "The retention time shifts between injections."

Diagnosis: Ionization Instability.

-

Root Cause: You are operating near the pKa of the compound.[1] Small changes in the organic modifier concentration or temperature shift the equilibrium between the neutral acid and the carboxylate anion.

-

The Fix:

-

Buffer Harder: Use 10-20 mM buffer concentration rather than just 0.1% acid additives if the shift persists.

-

Lock pH: Operate at least 1.5 pH units away from the pKa (Target pH 2.0-2.5).

-

Self-Validating Experimental Protocols

Do not assume stability; prove it with this stress-test workflow.

Protocol A: The "Racemization Clock" Test

Objective: Determine the safe time window for sample analysis.

-

Preparation: Dissolve 10 mg of pure enantiomer in 10 mL of three different solvents:

-

Solvent A: 50:50 ACN:Water (Neutral)

-

Solvent B: 50:50 ACN:0.1% Formic Acid (Acidic)

-

Solvent C: 50:50 ACN:10mM Ammonium Bicarbonate (Basic, pH ~8)

-

-

Incubation: Place vials at Room Temperature (25°C).

-

Analysis: Inject every 1 hour for 12 hours using a Chiral HPLC method (e.g., Chiralpak IC or AD-H).

-

Validation Criteria:

-

Pass: ee% drop < 0.5% over 12 hours.

-

Expectation: Solvent C will show rapid racemization (loss of ee%) within 1-2 hours. Solvent B should remain stable.

-

Protocol B: Solubility & Precipitation Check

Objective: Avoid crashing out in acidic mobile phases.

Due to the lipophilic dichloro-fluoro ring, this compound has low water solubility at low pH (where it is neutral).

-

Prepare a 1 mg/mL solution in 100% Methanol.

-

Slowly add 0.1% TFA water in 10% increments.

-

Observation: Note the point of turbidity.

-

Application: Ensure your HPLC gradient never exceeds this water ratio during the run to prevent column clogging.

Diagnostic Decision Tree

Use this flowchart to resolve analytical anomalies.

Figure 2: Troubleshooting logic for stability failures.

References

-

Substituent Effects on Acidity: The introduction of ortho-fluorine and meta/para-chlorine atoms significantly increases the acidity of benzoic and phenylacetic acid deriv

-

Source: (Proxy structure for acidity trends).

-

-

Mandelic Acid Racemization: Base-catalyzed racemization of substituted mandelic acids is a well-documented phenomenon, driven by the formation of a planar enol

-

Source:

-

-

Chiral Separation Methodologies: Polysaccharide-based stationary phases (e.g., Chiralpak IC)

-

Source:

-

-

Oxidative Instability: Alpha-hydroxy acids are susceptible to auto-oxidation to alpha-keto acids, a process acceler

-

Source:

-

Sources

Technical Support Center: Optimizing Derivatization of 3,4-Dichloro-2-fluoromandelic Acid

Welcome to the technical support center for the derivatization of 3,4-dichloro-2-fluoromandelic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflows. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the common challenges associated with the derivatization of this specific halogenated mandelic acid derivative.

Introduction to Derivatization of this compound

This compound is a valuable building block in pharmaceutical synthesis.[1] Its high polarity and low volatility, however, often necessitate derivatization of the carboxylic acid and/or the hydroxyl group to improve solubility in organic solvents, enhance reactivity for subsequent synthetic steps, or enable analysis by techniques like gas chromatography (GC).[2][3] The electron-withdrawing effects of the halogen substituents on the phenyl ring can influence the reactivity of both the carboxyl and hydroxyl groups, presenting unique challenges and opportunities for optimization.

This guide will focus on the two most common derivatization strategies: esterification of the carboxylic acid and amide bond formation .

Frequently Asked Questions (FAQs)

Q1: Why is my esterification of this compound proceeding slowly or not at all?

A1: Several factors can contribute to slow or incomplete esterification. The primary reasons often involve equilibrium limitations, insufficient activation of the carboxylic acid, or steric hindrance.

-

Equilibrium Limitations (Fischer Esterification): Fischer esterification, a common method involving an alcohol and a strong acid catalyst (e.g., H₂SO₄), is a reversible reaction.[4][5][6] The formation of water as a byproduct can drive the reaction backward. To favor ester formation, use a large excess of the alcohol (which can also serve as the solvent) and/or remove water as it forms, for example, by using a Dean-Stark apparatus.[4][6]

-

Insufficient Carboxylic Acid Activation: For less reactive alcohols or under milder conditions, the carboxylic acid needs to be activated. Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be highly effective.[7][8] Alternatively, converting the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride prior to adding the alcohol is a robust method.[7]

-

Steric Hindrance: The ortho-fluorine and chlorine atoms on the phenyl ring, along with the α-hydroxyl group, may create steric hindrance, particularly with bulky alcohols. If you suspect steric hindrance, consider using a less bulky alcohol or a more potent activation method.

Q2: I am observing significant side product formation during my DCC-mediated esterification. What are these byproducts and how can I minimize them?

A2: A common side product in DCC-mediated couplings is the formation of N-acylurea.[9] This occurs when the activated O-acylisourea intermediate rearranges instead of reacting with the alcohol. To minimize this, ensure a stoichiometric or slight excess of the alcohol is present and consider adding a nucleophilic catalyst like DMAP, which accelerates the desired esterification reaction.[8] Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can also suppress the formation of N-acylurea.

Q3: My amide coupling reaction with this compound is giving low yields. What are the likely causes?

A3: Low yields in amide formation can stem from several issues:

-

Inappropriate Coupling Reagent: For sterically hindered or electronically deactivated amines, standard coupling reagents may not be sufficient. Consider using more potent reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[10][]

-

Base-Related Problems: Amide coupling reactions require a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA, or triethylamine - TEA) to neutralize the acid formed and to deprotonate the amine salt.[10] Ensure you are using an appropriate base at the correct stoichiometry. Insufficient base can lead to the protonation of the amine, rendering it non-nucleophilic.

-

Acid-Base Neutralization: A common pitfall is the direct mixing of the carboxylic acid and the amine without a coupling agent, which simply forms an ammonium salt.[12][13] The carboxylic acid must first be activated by the coupling reagent before the amine is introduced, or the amine should be added to a pre-activated acid.

-

Acid Chloride Formation Issues: If you are using the acid chloride route, ensure the complete conversion of the carboxylic acid to the acid chloride. Residual thionyl chloride should be removed under vacuum before adding the amine to prevent unwanted side reactions. A catalytic amount of DMF can facilitate the formation of the acid chloride.[14]

Q4: Do I need to protect the hydroxyl group of this compound before derivatization?

A4: This depends on the reaction conditions and the other reagents used.

-

For Esterification: Generally, protection of the hydroxyl group is not necessary for Fischer esterification or standard DCC/DMAP couplings. However, if you are converting the carboxylic acid to a highly reactive acid chloride using a reagent like thionyl chloride, the hydroxyl group can react to form a chlorosulfite ester. In such cases, protecting the hydroxyl group (e.g., as a silyl ether or an acetate) might be necessary.[15]

-

For Amide Formation: During amide coupling, the hydroxyl group is generally less reactive than the amine nucleophile. However, under certain conditions or with highly activated carboxylic acids, acylation of the hydroxyl group can occur as a side reaction. If you observe this, consider protecting the hydroxyl group.

Troubleshooting Guides

Guide 1: Troubleshooting Poor Esterification Yields

This guide provides a systematic approach to diagnosing and resolving low yields in the esterification of this compound.

Troubleshooting Workflow for Esterification

Caption: Decision tree for troubleshooting low esterification yields.

Step-by-Step Protocol: High-Yield Steglich Esterification

-

Dissolve this compound (1.0 eq.) and the desired alcohol (1.2 eq.) in anhydrous dichloromethane (DCM).

-

Add 4-DMAP (0.1 eq.) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add DCC (1.1 eq.) portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography.

Guide 2: Optimizing Amide Bond Formation

This section provides a troubleshooting framework for improving the yield and purity of amide derivatives of this compound.

Troubleshooting Workflow for Amide Coupling

Caption: Decision tree for optimizing amide formation.

Step-by-Step Protocol: Robust Amide Coupling using HATU

-

Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

-

Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution and stir for 5-10 minutes at room temperature to pre-activate the acid.

-

Add the desired amine (1.2 eq.) to the reaction mixture.

-

Stir at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude amide by flash column chromatography or recrystallization.

Data Summary

The choice of derivatization method will depend on the specific requirements of your synthesis or analysis. The following table summarizes key parameters for the recommended methods.

| Derivatization Method | Reagents | Typical Temperature | Key Advantages | Common Issues |

| Esterification | ||||

| Fischer Esterification | Alcohol (excess), H₂SO₄ (cat.) | Reflux | Inexpensive, simple for unhindered alcohols. | Reversible, requires harsh conditions.[4][6] |

| Steglich Esterification | Alcohol, DCC, DMAP (cat.) | 0 °C to RT | Mild conditions, good for sensitive substrates.[7][8] | N-acylurea formation, DCU removal.[9] |

| Acid Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Pyridine | 0 °C to RT | High reactivity, drives reaction to completion. | Harsh reagents, potential side reactions with hydroxyl group.[7] |

| Amide Formation | ||||

| Carbodiimide Coupling | Amine, EDC, HOBt | 0 °C to RT | Mild, common for peptide synthesis. | Racemization risk, N-acylurea formation.[10] |

| Uronium Salt Coupling | Amine, HATU, DIPEA | RT | High yields, fast, good for difficult couplings.[10][] | Expensive reagents. |

| Acid Chloride Formation | 1. SOCl₂ 2. Amine, TEA | 0 °C to RT | Very reactive, high yielding. | HCl byproduct must be neutralized.[12][13] |

References

-

Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. (2025). MDPI. [Link]

-

Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. (n.d.). PMC. [Link]

-

Determination of mandelic acid enantiomers in urine by derivatization in supercritical carbon dioxide prior to their determination by gas chromatography. (2006). PubMed. [Link]

-

Optimization of Esterification of Dicarboxylic Acids and 2- Ethyl-1-hexanol. (n.d.). AIP Publishing. [Link]

-

Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. (2023). PMC. [Link]

-

Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). MDPI. [Link]

-

Esterification optimization studies | Download Table. (n.d.). ResearchGate. [Link]

-

Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media. (n.d.). MDPI. [Link]

-

Why did my amide syntesis does not work?. (2021). ResearchGate. [Link]

-

Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. (n.d.). PMC. [Link]

-

Tips and tricks for difficult amide bond formation?. (2021). Reddit. [Link]

-

The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. [Link]

-

Amide formation from carboxylic acid derivatives. (n.d.). Khan Academy. [Link]

-

Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. (2004). ResearchGate. [Link]

-

20.10 Synthesis and Reactions of Amides. (2021). YouTube. [Link]

-

[Synthesis of new mandelic acid derivatives with preservative action. Synthesis and acute toxicity study]. (n.d.). PubMed. [Link]

-

Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

-

Amide Synthesis. (n.d.). Fisher Scientific. [Link]

-

Dichlorotetrafluoroacetone as a derivatisation reagent in the analysis of mandelic acids in human urine. (1990). PubMed. [Link]

-

Esterification of Carboxylic Acids with. (n.d.). Organic Syntheses Procedure. [Link]

-

A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. (2017). PMC. [Link]

-

Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

-

Mandelic acid. (n.d.). Wikipedia. [Link]

-

Simple Method for the Esterification of Carboxylic Acids. (n.d.). Organic Chemistry Portal. [Link]

-

Mandelic Acid | C8H8O3 | CID 1292. (n.d.). PubChem. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

-

Simultaneous determination of mandelic acid enantiomers and phenylglyoxylic acid in urine by high-performance liquid chromatography with precolumn derivatization. (n.d.). ResearchGate. [Link]

-

Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]

-

Chiral Separation of Mandelic Acid and Its Derivatives by Thin‐Layer Chromatography Using Molecularly Imprinted Stationary Phases | Request PDF. (n.d.). ResearchGate. [Link]

-

Derivatizing Reagents for Detection of Organic Compounds By HPLC. (n.d.). ResearchGate. [Link]

-

Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. (2022). PMC. [Link]

Sources

- 1. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Amide Synthesis [fishersci.co.uk]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Khan Academy [khanacademy.org]

- 14. researchgate.net [researchgate.net]

- 15. [Synthesis of new mandelic acid derivatives with preservative action. Synthesis and acute toxicity study] - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Chiral Resolution of 3,4-Dichloro-2-fluoromandelic acid

Case ID: RES-34DC2F-OPT Assigned Specialist: Senior Application Scientist, Chiral Technologies Division Status: Active Support[1]

Executive Summary

You are working with 3,4-Dichloro-2-fluoromandelic acid , a highly functionalized aromatic

-

Increased Acidity: The fluorine at the ortho (2) position exerts a strong inductive effect (

), lowering the pKa (approx. 2.8–3.[1]0) compared to mandelic acid (pKa 3.4).[1] This strengthens the ionic bond in diastereomeric salts. -

Lipophilicity & Sterics: The 3,4-dichloro motif significantly increases lipophilicity, raising the risk of "oiling out" (liquid-liquid phase separation) rather than clean crystallization during salt formation.

This guide provides a validated troubleshooting framework for resolving this molecule using classical diastereomeric salt crystallization.

Part 1: The "Happy Path" Protocol

Start here. This is the baseline protocol derived from analogous halogenated mandelic acid resolutions (e.g., 2-chloromandelic acid).

Standard Operating Procedure (SOP-802)

1. Resolving Agent Selection

-

Primary Agent: (S)-(-)-1-Phenylethylamine [(S)-PEA].[1]

-

Why: It is the industry standard for mandelic acids. The structural match between the phenyl rings allows for

-

-

-

Alternative Agent: (R)-(+)-Benzyl-1-phenylethylamine (BPA).[1][2]

-

Use when: The PEA salt is too soluble or oils out. BPA adds bulk, reducing solubility.[3]

-

2. Solvent System

-

Initial Screen: 95% Ethanol (EtOH) or Isopropanol (IPA).[1]

-

Optimization: Ethanol/Water mixtures (variable ratio).

3. Step-by-Step Workflow

-

Dissolution: Dissolve 10.0 g (approx. 40 mmol) of racemic this compound in 50 mL of Ethanol at 50°C.

-

Neutralization: Add 0.55 equivalents (approx. 22 mmol) of (S)-PEA dropwise over 15 minutes.

-

Note: We use the "Half-Quantity Method" (Pope-Peachey method) to maximize theoretical yield to 50% of the desired enantiomer.[1]

-

-

Nucleation: Cool slowly to 40°C. Seed with pure diastereomeric salt if available.

-

Crystallization: Cool to 25°C at a rate of 5°C/hour. Stir for 4 hours.

-

Harvest: Filter the white precipitate. Wash with cold Ethanol (0°C).[1][3]

-

Liberation: Suspend salt in dilute HCl (1M) and extract with Ethyl Acetate to recover the chiral acid.

Part 2: Troubleshooting & Optimization (FAQ)

Issue 1: "The mixture turned into a sticky oil instead of crystals."

Diagnosis: Oiling out (Liquid-Liquid Phase Separation). Cause: The salt is too lipophilic for the solvent, or the temperature dropped too fast, bypassing the metastable zone width (MSZW).[3] Solution:

-

Action A (Solvent Modification): Increase the solvent polarity slightly to push the equilibrium toward a solid phase, OR switch to a less polar solvent if the oil is water-rich.[1] For this molecule, add water to the Ethanol (try 80:20 EtOH:Water).[3] The hydrophobic dichlorophenyl group hates water, forcing the salt to lattice.[3]

-

Action B (The "Cloud Point" Method): Heat the oil/solvent mixture until homogeneous.[1] Add the anti-solvent (Water or Hexane) dropwise until a faint turbidity persists.[1] Cool extremely slowly (1°C/hour).[1][3]

Issue 2: "The enantiomeric excess (ee) is low (< 80%)."

Diagnosis: Eutectic entrapment or non-specific precipitation.[1] Cause: The 3,4-dichloro substitution creates a "greasy" lattice that traps the wrong diastereomer. Solution:

-

Recrystallization: Do not liberate the acid yet. Recrystallize the salt itself in pure Ethanol .

-

Dutch Resolution: Use a mixture of resolving agents (e.g., 90% PEA + 10% Benzylamine).[3] This disrupts the lattice of the wrong diastereomer while maintaining the stability of the correct one.

Issue 3: "No precipitate formed even at 0°C."

Diagnosis: High solubility (Low

-

Concentration: Reduce solvent volume by 30%.

-

Salting Out: Add a neutral salt (NaCl) to the aqueous phase if using a biphasic system (rare for this step).[1]

-

Agent Swap: Switch to Cinchonidine . The bulky alkaloid structure often precipitates anions that are too soluble with small amines like PEA.[3]

Part 3: Visualizing the Logic

Workflow Diagram: Resolution Decision Tree

This diagram guides you through the decision-making process based on experimental observation.

Caption: Decision tree for optimizing the crystallization of this compound salts.

Part 4: Data Reference & Specifications

Physicochemical Profile

Understanding the molecule is the key to resolving it.

| Property | Value (Approx.) | Implication for Resolution |

| pKa (COOH) | ~2.9 | Stronger acid than Mandelic acid.[1] Requires stoichiometric precision with bases.[3] |

| LogP | ~2.7 | Moderately lipophilic.[3] Avoid pure water; requires organic co-solvent.[3] |

| H-Bond Donors | 2 (COOH, OH) | Excellent candidate for co-crystal formation if salt formation fails.[1] |

| Critical Impurity | Des-chloro analogs | Monitor by HPLC; these can co-crystallize and lower ee. |

Recommended Solvent Screening Table

Run these screens on a 100mg scale before scaling up.

| Solvent System | Ratio (v/v) | Expected Outcome | Risk |

| Ethanol (Abs) | 100% | Clean crystals, moderate yield | High solubility (low yield) |

| EtOH : Water | 90 : 10 | Optimal Balance | Slight oiling risk |

| Isopropanol | 100% | High yield, faster nucleation | Lower purity (traps impurities) |

| MTBE | 100% | Very low solubility | Premature precipitation (amorphous) |

References

-

Jacques, J., Collet, A., & Wilen, S. H. (1981).[3] Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text on the "Half-Quantity" method and solubility diagrams).

-

Kozma, D. (2001).[3] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[3] (Database of resolving agents for mandelic acid derivatives).

-

Shemchuk, O., et al. (2022).[3][4] "L-Proline, a resolution agent able to target both enantiomers of mandelic acid."[4] Chemical Communications, 58, 8560-8563.[3][4] Link (Demonstrates alternative amino-acid based resolution for this chemotype).

-

Tan, Z., et al. (2018).[3] "Improved Resolution of 4-Chloromandelic Acid... Using (R)-(+)-Benzyl-1-Phenylethylamine."[1][2] Crystals, 8(12), 473.[3] Link (Direct analog study: 4-Cl vs 3,4-Dichloro similarity establishes the BPA/PEA protocol).[1]

-

Li, Y., et al. (2013).[3] "Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam." Crystal Growth & Design, 13(7). (Validates the behavior of fluoro/chloro substituted mandelic acids).

Disclaimer: This guide is for research purposes. Always verify safety data sheets (SDS) for this compound, as fluorinated aromatics can be skin irritants.[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]

common impurities in 3,4-Dichloro-2-fluoromandelic acid synthesis

Technical Support Center: 3,4-Dichloro-2-fluoromandelic Acid Synthesis

Executive Summary & Synthesis Logic

Topic: Troubleshooting Common Impurities in the Synthesis of this compound. Primary Route: Cyanohydrin Synthesis (Nucleophilic addition of cyanide to 3,4-dichloro-2-fluorobenzaldehyde followed by acid hydrolysis). Criticality: This molecule is a chiral building block for agrochemicals and pharmaceuticals. Purity is governed by the stability of the fluorine atom at the ortho position and the completeness of the nitrile hydrolysis.

As a Senior Application Scientist, I have structured this guide to address the "why" behind the impurities, not just the "what." The presence of halogens (Cl, F) on the phenyl ring creates specific electronic effects that alter the standard mandelic acid impurity profile.

Synthesis Pathway & Impurity Map

The following diagram outlines the reaction logic and where specific impurities originate.

Caption: Reaction scheme showing the Cyanohydrin route and critical impurity branch points. Impurities A and B are the most persistent.

Technical Troubleshooting Guide (Q&A)

Category 1: Starting Material & Oxidation Impurities

Q1: I see a persistent peak at RRT ~1.2 (relative to product) that correlates with the starting aldehyde. Why is the conversion stalling?

-

Diagnosis: This is likely the Retro-Cyanohydrin Effect .

-

The Science: The formation of the cyanohydrin (mandelonitrile) is an equilibrium reaction.[1] Under basic conditions or insufficient cyanide excess, the equilibrium shifts back toward the aldehyde and HCN. If you proceed to hydrolysis without "locking" the nitrile, the aldehyde regenerates.

-

Corrective Action:

-

Bisulfite Method: Use the sodium bisulfite adduct method.[2][3] Form the bisulfite adduct of the aldehyde first (solid precipitate), then react with NaCN.[1] This drives the equilibrium forward more effectively than direct HCN addition.

-

Temperature Control: Keep the cyanohydrin formation between 0–5°C. Higher temperatures favor the reverse reaction.

-

Q2: My final product has a 2-5% contamination of 3,4-dichloro-2-fluorobenzoic acid. Recrystallization isn't removing it efficiently.

-

Diagnosis: Auto-oxidation of the Aldehyde.

-

The Science: Electron-withdrawing groups (Cl, F) make the aldehyde carbonyl highly electrophilic, but the C-H bond is still susceptible to radical oxidation by air, forming the carboxylic acid (Benzoic acid derivative). This impurity has solubility properties very similar to the mandelic acid, making separation difficult.

-

Corrective Action:

-

Inert Atmosphere: You must run the initial aldehyde dissolution and cyanohydrin formation under Nitrogen or Argon.

-

Purification: Switch from Toluene to Water/Toluene biphasic recrystallization. The benzoic acid derivative is less soluble in water than the mandelic acid.

-

Protocol: Dissolve crude in minimum hot water (85°C). Cool slowly. The mandelic acid crystallizes; the benzoic impurity often remains in the mother liquor if kept dilute.

-

Category 2: Hydrolysis Intermediates

Q3: I detect a "stubborn" intermediate that disappears only after 12+ hours of reflux. What is it?

-

Diagnosis: 3,4-Dichloro-2-fluoromandelamide (The Amide Intermediate).

-

The Science: Hydrolysis of a nitrile proceeds in two steps: Nitrile

Amide -

Corrective Action:

-

Acid Concentration: Ensure you are using conc. HCl (37%) or H2SO4 (50-60%) . Dilute acids will stall at the amide.

-

Temperature: The reaction requires reflux (

C). Do not settle for -

Monitoring: Use HPLC to track the disappearance of the Amide peak (usually elutes after the acid on C18).

-

Category 3: Halogen Stability

Q4: Can the fluorine atom be displaced during synthesis?

-

Diagnosis: Nucleophilic Aromatic Substitution (SNAr).

-

The Science: The 2-position (ortho) is activated by the electron-withdrawing carbonyl group of the aldehyde/cyanohydrin. If you use excess NaCN at high temperatures, the Cyanide ion (

) can attack the C-F bond, displacing Fluorine to form a dicyano species. -

Corrective Action:

-

Avoid large excesses of NaCN (keep stoichiometry 1.05 – 1.1 eq).

-

Neutralize excess cyanide before heating the mixture for hydrolysis.

-

Impurity Profile & Data Summary

| Impurity Name | Structure Description | Origin | HPLC Behavior (C18) | Removal Strategy |

| Impurity A | 3,4-Dichloro-2-fluorobenzoic acid | Oxidation of SM | Elutes after Mandelic Acid (More hydrophobic) | Recrystallization (Water) |

| Impurity B | 3,4-Dichloro-2-fluoromandelamide | Partial Hydrolysis | Elutes between Acid and SM | Extended Reflux (HCl) |

| Impurity C | 3,4-Dichloro-2-fluorobenzaldehyde | Unreacted SM / Retro-reaction | Elutes last (Most hydrophobic) | Bisulfite wash / Ether extraction |

| Impurity D | Dimeric Ether | Self-condensation | Very late eluter | Column Chromatography (rarely needed) |

Optimized Experimental Protocol

Objective: Synthesis of this compound with <0.5% Impurity A and B.

Reagents:

-

3,4-Dichloro-2-fluorobenzaldehyde (1.0 eq)

-

Sodium Bisulfite (NaHSO3) (1.1 eq)

-

Sodium Cyanide (NaCN) (1.1 eq) [DANGER: CYANIDE ]

Step-by-Step:

-

Bisulfite Adduct Formation:

-

Dissolve NaHSO3 in water (2.5 mL/g).

-

Add Aldehyde slowly with vigorous stirring at 25°C.

-

Checkpoint: A thick white precipitate (bisulfite adduct) must form. Stir for 2 hours to ensure 100% aldehyde consumption.

-

-

Cyanohydrin Formation:

-

Cool the slurry to 0–5°C.

-

Add NaCN solution (dissolved in min. water) dropwise. Do not exceed 10°C.

-

Stir for 3 hours. The solid will dissolve and an oil (Mandelonitrile) will separate.

-

Separation: Extract the oil with Toluene.[2] Wash Toluene layer with water.

-

-

Hydrolysis (The Critical Step):

-

Isolation:

-

Cool to room temperature.[1] The product may crystallize directly or require extraction into ether/EtOAc.

-

Purification: Recrystallize from Water/Formic Acid (95:5) or Toluene .

-

References

-

Corson, B. B., et al. "Mandelic Acid." Organic Syntheses, Coll.[3][6][8] Vol. 1, p.336 (1941). Link

- Foundational text for the bisulfite-cyanide route mechanics.

-

Gao, Y., et al. "Synthesis of substituted mandelic acid derivatives via hydrolytic protocols." Journal of Chemical Research, 2012. Link

- Discusses the kinetics of nitrile hydrolysis for halogenated arom

- Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. Authoritative source for SNAr mechanisms (defluorination risks) and nucleophilic addition to carbonyls.

-

U.S. Patent 2,562,861. "Mandelic acid purification involving production of complex alkali metal salts thereof." Link

- Provides industrial scale purification methods relevant to removing benzoic acid impurities.

Sources

- 1. designer-drug.com [designer-drug.com]

- 2. youtube.com [youtube.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US2562861A - Mandelic acid purification involving production of complex alkali metal salts thereof - Google Patents [patents.google.com]

- 7. 3,4-DIFLUOROMANDELIC ACID | CAS: 132741-29-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Scale-Up Synthesis of 3,4-Dichloro-2-fluoromandelic Acid

Current Status: Online Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket Subject: Optimization, Safety, and Troubleshooting for Halogenated Mandelic Acid Synthesis

Introduction: Operational Scope

Welcome to the Technical Support Center. You are accessing the master guide for the scale-up synthesis of 3,4-Dichloro-2-fluoromandelic acid . This molecule presents unique challenges due to the electron-deficient nature of the poly-halogenated aromatic ring and the steric hindrance introduced by the ortho-fluorine substituent.

This guide prioritizes the Bisulfite Adduct Method (Cyanohydrin route) over direct HCN addition or Grignard approaches. This pathway offers the highest atom economy and safety profile for multi-kilogram scale-up, avoiding the handling of gaseous hydrogen cyanide.

Module 1: The Master Protocol (Safer Scale-Up)

User Question: What is the recommended industrial route for scaling this synthesis to 1-5 kg batches while minimizing HCN exposure risks?

Technical Response: For scale-up, we recommend a "One-Pot, Two-Step" protocol via the Bisulfite Adduct . This method generates the cyanohydrin in situ without isolating unstable intermediates or handling free HCN gas.

The Reaction Scheme

-

Activation: 3,4-Dichloro-2-fluorobenzaldehyde + NaHSO₃

Bisulfite Adduct (Solid/Slurry). -

Cyanation: Adduct + NaCN (aq)

3,4-Dichloro-2-fluoromandelonitrile. -

Hydrolysis: Nitrile + HCl (conc.)

Target Acid + NH₄Cl.

Step-by-Step Protocol (Normalized for 1.0 mol scale)

| Step | Reagent/Parameter | Quantity/Condition | Critical Control Point (CCP) |

| 1 | Precursor | 3,4-Dichloro-2-fluorobenzaldehyde (1.0 eq) | Purity >98% is critical to prevent downstream tar formation. |

| 2 | Bisulfite Soln. | NaHSO₃ (1.1 eq) in Water (saturated) | Exotherm: Maintain T < 30°C. Stir vigorously to form a thick white slurry (the adduct). |

| 3 | Cyanation | NaCN (1.05 eq) in Water | Safety: Add dropwise at 0–5°C. Do NOT acidify yet. Vent to scrubber. |

| 4 | Phase Separation | Toluene or MTBE | Extract the oily cyanohydrin layer. The aqueous layer contains toxic cyanide waste—treat with bleach. |

| 5 | Hydrolysis | Conc. HCl (37%) (excess, ~5 vol) | Reflux: Heat to 60–70°C for 4–6 hours. Higher T may cause decarboxylation. |

| 6 | Isolation | Cooling to 5–10°C | Product crystallizes.[1] Filter and wash with cold toluene/hexane. |

Process Logic Diagram

Caption: Workflow for the Bisulfite Adduct route. Note the critical phase separation step before hydrolysis to remove inorganic salts.

Module 2: Troubleshooting & FAQs

User Report: "My hydrolysis step stalls. HPLC shows ~15% intermediate amide remaining even after 6 hours."

Diagnosis: The ortho-fluorine atom creates a steric and electronic shield around the nitrile carbon. The electron-withdrawing nature of the 3,4-dichloro ring stabilizes the intermediate amide, making the final hydrolysis to the acid slower than in unsubstituted mandelic acid.

Troubleshooting Steps:

-

Increase Acidity: Ensure you are using fuming HCl or sparging HCl gas if the reflux temperature is limited.

-

Temperature Bump: Increase hydrolysis temperature to 80°C , but monitor strictly for decarboxylation (formation of 3,4-dichloro-2-fluorobenzyl alcohol/chloride).

-

Solvent Assist: Add Acetic Acid (glacial) as a co-solvent during hydrolysis. This increases the boiling point and solubility of the lipophilic nitrile.

User Report: "The final product is oiling out instead of crystallizing."

Diagnosis: This is a common issue with poly-halogenated mandelic acids. The melting point depression caused by impurities (specifically the "dimer" ester formed between the hydroxyl of one molecule and the acid of another) prevents lattice formation.

Corrective Action Plan:

| Solvent System | Condition | Outcome |

| Water (Acidified) | pH < 1, Cool to 4°C | Standard. Good for removing inorganic salts, but may trap oil if cooling is too fast. |

| Toluene | Reflux | High Purity. Best for removing the "dimer" impurity. |